molecular formula C21H14N4O B10815061 3-cyano-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

3-cyano-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

Cat. No.: B10815061
M. Wt: 338.4 g/mol
InChI Key: UMVPQAIJHNBQAF-UHFFFAOYSA-N
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Description

3-Cyano-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of the cyano group and the benzamide moiety in this compound adds to its chemical versatility and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide typically involves the cyclization of 2-aminopyridines with appropriate arylglyoxals. One common method is the multicomponent condensation reaction, where 2-aminopyridines react with arylglyoxals and Meldrum’s acid . This method is efficient and provides high yields of the target compound.

Another approach involves the use of α-bromoketones and 2-aminopyridines under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP), while 3-bromoimidazo[1,2-a]pyridines are obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free oxidation using tert-butyl hydroperoxide (TBHP) or photocatalysis.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazo[1,2-a]pyridine scaffold.

    Reduction: Reduced forms of the cyano group or the benzamide moiety.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

3-Cyano-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyano-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biological processes. For example, imidazo[1,2-a]pyridine derivatives are known to interact with γ-aminobutyric acid (GABA) receptors, which play a crucial role in the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyano-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is unique due to the presence of the cyano group and the benzamide moiety, which confer distinct chemical properties and potential biological activities

Properties

Molecular Formula

C21H14N4O

Molecular Weight

338.4 g/mol

IUPAC Name

3-cyano-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

InChI

InChI=1S/C21H14N4O/c22-14-15-7-6-10-17(13-15)21(26)24-20-19(16-8-2-1-3-9-16)23-18-11-4-5-12-25(18)20/h1-13H,(H,24,26)

InChI Key

UMVPQAIJHNBQAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC=CC(=C4)C#N

Origin of Product

United States

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